molecular formula C8H6ClNO2 B14861459 6-Acetyl-4-chloropyridine-2-carbaldehyde

6-Acetyl-4-chloropyridine-2-carbaldehyde

Cat. No.: B14861459
M. Wt: 183.59 g/mol
InChI Key: OLZAYOIJTHQEHN-UHFFFAOYSA-N
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Description

6-Acetyl-4-chloropyridine-2-carbaldehyde is an organic compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both acetyl and aldehyde functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-chloropyridine-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 4-chloropyridine-2-carboxaldehyde with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-chloropyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and organometallic reagents.

Major Products Formed

Scientific Research Applications

6-Acetyl-4-chloropyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is utilized in the development of potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: It is employed in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-chloropyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In other cases, it may interact with cellular receptors or proteins, modulating their activity and leading to a desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4-chloropyridine-2-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its chlorine substituent also provides a handle for further functionalization through substitution reactions .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

6-acetyl-4-chloropyridine-2-carbaldehyde

InChI

InChI=1S/C8H6ClNO2/c1-5(12)8-3-6(9)2-7(4-11)10-8/h2-4H,1H3

InChI Key

OLZAYOIJTHQEHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)Cl

Origin of Product

United States

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